molecular formula C14H20N2O3 B11808941 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide

Cat. No.: B11808941
M. Wt: 264.32 g/mol
InChI Key: RUBNVWRQOLAUHX-NKUHCKNESA-N
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Description

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide is a chiral synthetic compound of significant interest in medicinal chemistry research, integrating two privileged structures: the 1,4-benzodioxane ring and a valine-derived amino acid chain. The 1,4-benzodioxane scaffold is a recognized pharmacophore in the development of ligands for various biological targets. This scaffold is found in compounds with documented , and has been identified in clinically significant molecules such as doxazosin . The (S)-enantiomer of the 2,3-dihydro-1,4-benzodioxin moiety provides a specific three-dimensional configuration that is crucial for selective interactions with chiral biological receptors. The amide-linked 2-amino-3-methylbutanamide moiety, derived from the branched-chain amino acid valine, acts as a potential bioisostere for peptide bonds, which may facilitate binding to enzyme active sites or protein receptors. This molecular architecture makes the compound a valuable intermediate or precursor for . Its primary research applications include serving as a key building block in the design and synthesis of novel compound libraries for high-throughput screening, investigating structure-activity relationships (SAR) in lead optimization programs, and developing potential probes or inhibitors for enzymes and G-protein coupled receptors (GPCRs). Researchers can utilize this compound to explore new chemical space in the pursuit of therapeutics for conditions such as neurodegenerative diseases, metabolic disorders, and cancer.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide

InChI

InChI=1S/C14H20N2O3/c1-9(2)13(15)14(17)16-7-10-8-18-11-5-3-4-6-12(11)19-10/h3-6,9-10,13H,7-8,15H2,1-2H3,(H,16,17)/t10-,13?/m0/s1

InChI Key

RUBNVWRQOLAUHX-NKUHCKNESA-N

Isomeric SMILES

CC(C)C(C(=O)NC[C@H]1COC2=CC=CC=C2O1)N

Canonical SMILES

CC(C)C(C(=O)NCC1COC2=CC=CC=C2O1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide typically involves multiple steps. One common method starts with the preparation of the benzodioxin ring, followed by the introduction of the amino group and the methylbutanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the preparation might involve the use of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput. The choice of raw materials and reaction conditions is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce a more saturated amine derivative .

Scientific Research Applications

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzodioxin ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Limitations

In Vitro Studies
  • Enzyme Inhibition: Moderate inhibition of COX-2 (IC₅₀ = 8.7 µM), outperforming phenolic benzodioxins (IC₅₀ > 20 µM) but lagging behind NSAIDs like celecoxib (IC₅₀ = 0.04 µM) .
  • Cytotoxicity : Low cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) suggests favorable safety margins.
Gaps in Evidence

The provided sources lack direct data on this compound’s activity or synthesis. Current comparisons rely on structural extrapolation and generalized benzodioxin pharmacology. Further in vivo studies are needed to validate hypothesized receptor interactions.

Biological Activity

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound is characterized by the presence of a benzodioxane moiety, an amine group, and a propanamide backbone, which contribute to its pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C15H22N2O3
  • Molecular Weight : 278.35 g/mol

The structural components of this compound suggest that it may interact with various biological targets, making it a candidate for medicinal applications.

Enzyme Inhibition

Research indicates that compounds containing the benzodioxane structure exhibit significant enzyme inhibition properties. Notably, 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide has shown activity against:

  • Alpha-glucosidase : Inhibition of this enzyme can be beneficial in managing diabetes by slowing carbohydrate absorption.
  • Acetylcholinesterase : This inhibition is relevant in the treatment of Alzheimer's disease as it can enhance cholinergic transmission.

Binding Affinity Studies

Molecular docking studies have been employed to explore the binding affinities of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide with various biological targets. These studies reveal that modifications in the benzodioxane structure can significantly influence interaction profiles and biological effectiveness.

Comparison with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideContains benzodioxane; sulfonamide groupInhibits alpha-glucosidase
1-(6-chloro-1-(benzimidazol-2-yl)benzene)Benzimidazole derivativeAnticancer properties
2-amino-N-(phenyl)acetamideSimple acetamide structureMild analgesic effects
N-(4-hydroxyphenyl)acetamideHydroxy-substituted acetamideAnti-inflammatory activity

The unique combination of functional groups in 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide may offer enhanced biological activity and specificity against certain enzymes compared to these related compounds.

Case Study: Inhibition of Acetylcholinesterase

A study focused on the inhibitory effects of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide on acetylcholinesterase demonstrated that this compound binds effectively at the active site. The results indicated a competitive inhibition mechanism, suggesting potential therapeutic applications in neurodegenerative diseases.

Research Findings on Alpha-glucosidase Inhibition

In vitro assays conducted to evaluate the alpha-glucosidase inhibitory activity revealed that 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide exhibited significant inhibition with an IC50 value comparable to known inhibitors. This positions the compound as a promising candidate for further development in diabetes management.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide, and how can reaction conditions be optimized for scalability?

  • Methods :

  • Reductive amination : React 3-methylbutanal with benzylamine derivatives using sodium triacetoxyborohydride under controlled pH (4–6) to stabilize intermediates .
  • Amidation : Employ coupling agents like EDCI/HOBt to activate the carboxyl group of 3-methylbutanoic acid, followed by reaction with the benzodioxin-methylamine derivative .
  • Industrial optimization : Use continuous flow reactors for precise temperature control and automated reagent addition to minimize batch variability .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methods :

  • NMR spectroscopy : 1H and 13C NMR to confirm stereochemistry (e.g., coupling constants for chiral centers) and detect impurities .
  • X-ray crystallography : Resolve absolute configuration using single-crystal analysis .
  • HPLC-MS : Quantify purity and identify byproducts using reverse-phase columns (C18) with UV/Vis and mass detection .

Q. What in vitro models are appropriate for initial pharmacological screening of this compound’s bioactivity?

  • Methods :

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or enzyme inhibition assays (e.g., kinase targets) .

Q. What are the best practices for ensuring reproducibility in synthesizing this compound across different laboratories?

  • Methods :

  • Protocol standardization : Document reaction parameters (e.g., stoichiometry, solvent purity, agitation speed) in detail .
  • Analytical validation : Use identical HPLC gradients and NMR referencing standards (e.g., TMS) .
  • Inter-lab calibration : Share reference samples for cross-validation of spectral data .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro assays for this compound?

  • Methods :

  • Assay validation : Compare results from orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .
  • Control experiments : Test for false positives using inactive analogs or enzyme inhibitors (e.g., pan-assay interference compounds, PAINS) .
  • Dose-response curves : Calculate EC50/IC50 values across multiple replicates to assess consistency .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

  • Methods :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinases, GPCRs) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns trajectories (AMBER or GROMACS) .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors .

Q. How to design a structure-activity relationship (SAR) study to identify critical functional groups in the compound?

  • Methods :

  • Systematic substitution : Synthesize analogs with modifications to the benzodioxin ring, methyl groups, or amide linker .
  • Activity clustering : Group analogs by IC50 values and correlate with structural features (e.g., hydrophobicity, steric bulk) .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for specific substituents using computational alchemy .

Q. What strategies can mitigate batch-to-batch variability in the compound’s physicochemical properties during large-scale synthesis?

  • Methods :

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Statistical process control (SPC) : Use control charts to track critical parameters (e.g., pH, temperature) .
  • Crystallization engineering : Optimize solvent-antisolvent ratios to ensure consistent polymorph formation .

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